molecular formula C10H18O7 B1667460 Bis-PEG3-acid CAS No. 96517-92-9

Bis-PEG3-acid

Cat. No. B1667460
CAS RN: 96517-92-9
M. Wt: 250.25 g/mol
InChI Key: WFLUHYUKINZPNZ-UHFFFAOYSA-N
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Description

Bis-PEG3-acid is a PEG linker containing two terminal carboxylic acid groups . The hydrophilic PEG spacer increases solubility in aqueous media . The terminal carboxylic acids can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .


Synthesis Analysis

The terminal carboxylic acids of Bis-PEG3-acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .


Molecular Structure Analysis

The molecular formula of Bis-PEG3-acid is C10H18O7 . It has a molecular weight of 250.25 g/mol . The InChI string is InChI=1S/C10H18O7/c11-9(12)1-3-15-5-7-17-8-6-16-4-2-10(13)14/h1-8H2,(H,11,12)(H,13,14) .


Chemical Reactions Analysis

Bis-PEG3-acid is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . The terminal carboxylic acids can be reacted with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond .


Physical And Chemical Properties Analysis

Bis-PEG3-acid has a molecular weight of 250.25 g/mol . It has a molecular formula of C10H18O7 . The compound is stable if stored as directed and should be protected from light and heat .

Scientific Research Applications

  • Catalyst in Synthesis : Sulfuric acid-modified PEG-6000 is used as a catalyst for synthesizing bis-Knoevenagel products. This methodology offers high conversions, a cleaner reaction profile, and economic viability. The catalyst's reusability without significant loss of activity is also noted (Siddiqui & Khan, 2013).

  • Material in Film Deposition : Bismuth oxide films, using polyethylene glycol (PEG) as a chelating agent, show potential in microelectronics and sensor technology. These films exhibit high oxide ionic conductivity, making them suitable for solid oxide fuel cells and oxygen sensors (Fruth et al., 2005).

  • Extraction-Separation of Ions : PEGs have been studied as masking agents to improve the extraction-separation of La(III), Eu(III), and Er(III) ions by acidic extractants. This study highlights the role of PEGs in the aqueous phase for metal ion separation (Heidari et al., 2015).

  • Stabilization of Nanoparticles : PEG-based ligands with multidentate anchoring groups have been shown to provide colloidal stability to semiconductor quantum dots and gold nanoparticles in extreme conditions. This finding is significant for applications in bio-related studies where stability in challenging environments is essential (Stewart et al., 2010).

  • Copper Electrodeposition : In acidic copper plating solutions, the behavior of additives like PEG and bis-(3-sodiumsulfopropyl disulfide) is critical. These findings have implications for industrial processes like electroplating copper interconnects (Tan & Harb, 2003).

  • Biodegradable Solid Acid Catalyst : PEG-HClO4, a biodegradable catalyst, has been used for the synthesis of bis-3,4-dihydropyrimidin-2(1H)-one derivatives. This green protocol offers advantages like shorter reaction times and high conversions (Siddiqui & Khan, 2014).

  • PEGylation of Proteins : A strategy for site-specific PEGylation of proteins using an accessible disulfide has been developed. This method allows PEG attachment without disrupting the protein's tertiary structure or biological activity (Brocchini et al., 2008).

  • Drug Delivery Systems : The impact of polymeric architecture, such as dendrimer versus linear bis(polyethylene glycol), on drug delivery and anticancer effects of paclitaxel has been studied. Dendrimeric polymers showed enhanced drug solubility and cytotoxicity (Khandare et al., 2006).

Safety And Hazards

Bis-PEG3-acid is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

properties

IUPAC Name

3-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O7/c11-9(12)1-3-15-5-7-17-8-6-16-4-2-10(13)14/h1-8H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFLUHYUKINZPNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis-PEG3-acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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